molecular formula C15H17N3O4 B3820293 1-(4-Nitrophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

1-(4-Nitrophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B3820293
M. Wt: 303.31 g/mol
InChI Key: BIONVTNEDKVIAY-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative featuring a 4-nitrophenyl group at the 1-position and a piperidinyl moiety at the 3-position.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-14-10-13(16-8-2-1-3-9-16)15(20)17(14)11-4-6-12(7-5-11)18(21)22/h4-7,13H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIONVTNEDKVIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione typically involves the reaction of 4-nitrobenzaldehyde with piperidine and a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is converted to an amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Nitrophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the piperidinyl group may enhance the compound’s affinity for its target. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The nature of the aryl substituent at the 1-position significantly impacts physicochemical and biological properties:

Compound Name Substituent Molecular Weight logP Key Biological Activity Reference
1-(4-Methoxyphenyl) analog -OCH₃ 288.34 1.08 N/A (structural analog)
1-(4-Chlorophenyl) analog -Cl N/A N/A N/A (structural analog)
1-(4-Acetylphenyl) derivative -COCH₃ N/A N/A GABA-transaminase inhibition (IC₅₀: 100.5–160.4 mM)
Target Compound (4-Nitrophenyl) -NO₂ ~316.3* ~0.8* Hypothesized CNS activity

*Estimated based on structural similarity.

  • Biological Implications : The acetylphenyl derivative () showed moderate GABA-transaminase inhibition, suggesting that electron-withdrawing groups may enhance enzyme interaction. The nitro group’s stronger electron withdrawal could further modulate such activity .

Variations in the 3-Position Moiety

The 3-position substituent (e.g., piperidinyl vs. other amines or linkers) influences receptor affinity and pharmacokinetics:

Compound Name 3-Position Moiety Key Activity Reference
Target Compound Piperidin-1-yl Potential dual 5-HT1A/SERT affinity*
3-(3-Methylthiophen-2-yl) derivatives Heterocyclic thiophene Anticonvulsant (ED₅₀: 62.14–153.25 mg/kg)
1-Pentyl-3-(4’-aminophenyl) analog Arylpiperazine Enzyme inhibition (reference)
3-(1H-Indol-3-yl) derivatives Indole Dual 5-HT1A/SERT binding
  • Piperidinyl vs. Arylpiperazine : Piperidinyl groups (as in the target compound) may offer simpler pharmacokinetics compared to arylpiperazine moieties, which are bulkier and may reduce bioavailability .
  • Linker Impact : highlights that methylene linkers (e.g., -CH₂-) improve anticonvulsant activity over acetamide linkers. The target compound’s direct piperidinyl attachment may balance rigidity and flexibility for receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Nitrophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 2
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1-(4-Nitrophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

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